2-Methyl-3-(oxiran-2-ylmethoxy)quinoline
Description
Properties
IUPAC Name |
2-methyl-3-(oxiran-2-ylmethoxy)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-13(16-8-11-7-15-11)6-10-4-2-3-5-12(10)14-9/h2-6,11H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBLUFBOHKJTQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1OCC3CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(oxiran-2-ylmethoxy)quinoline typically involves the following steps:
Formation of 2-Methylquinoline: This can be achieved through classical methods such as the Doebner–von Miller reaction, where aniline and acrolein are reacted in the presence of a strong acid.
Industrial Production Methods
While specific industrial production methods for 2-Methyl-3-(oxiran-2-ylmethoxy)quinoline are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(oxiran-2-ylmethoxy)quinoline can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under acidic or basic conditions to form diols.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used for epoxide ring opening.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the quinoline core.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Diols: From epoxide ring opening.
Tetrahydroquinoline derivatives: From reduction of the quinoline core.
Substituted quinolines: From nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Quinoline derivatives, including 2-methyl-3-(oxiran-2-ylmethoxy)quinoline, have demonstrated significant antimicrobial properties. Research indicates that quinoline compounds can exhibit activity against a range of bacterial and fungal strains. For instance, a study highlighted the synthesis of quinoline derivatives that showed promising antibacterial activity against resistant strains of bacteria .
Anticancer Properties
The anticancer potential of quinoline derivatives has been extensively studied. A notable case involved the evaluation of various synthesized quinolines for their antiproliferative effects on human cancer cell lines. Results indicated that several compounds exhibited IC50 values in the low micromolar range, suggesting strong anticancer activity . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation pathways.
Antiviral Activity
Recent investigations have focused on the antiviral properties of quinoline derivatives, particularly against viruses such as HIV and SARS-CoV-2. Substituted quinolines have been shown to inhibit viral replication, making them potential candidates for antiviral drug development .
Agrochemicals
Insecticidal Applications
Quinoline derivatives are being explored for their insecticidal properties, particularly against vectors of malaria and dengue. A study reported the synthesis of a new quinoline derivative that exhibited significant larvicidal and pupicidal effects against mosquito larvae, with lethal concentrations identified in the micromolar range . These findings suggest that 2-methyl-3-(oxiran-2-ylmethoxy)quinoline could be developed into an effective biocidal agent in agricultural settings.
Materials Science
Polymer Chemistry
The epoxide functional group present in 2-methyl-3-(oxiran-2-ylmethoxy)quinoline allows for its incorporation into polymer matrices. This characteristic can enhance the mechanical properties and thermal stability of polymers. Research has indicated that incorporating quinoline derivatives into polymer systems can lead to improved performance characteristics, making them suitable for advanced material applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-Methyl-3-(oxiran-2-ylmethoxy)quinoline depends on its interaction with molecular targets. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Structural Variations and Substituent Positioning
Key structural analogs differ in substituent type, position, and functional groups. Below is a comparative analysis:
Table 1: Structural Comparison of Quinoline Derivatives
*Calculated based on molecular formula C₁₃H₁₃NO₂.
Key Observations :
- Substituent Reactivity: The oxirane group in the target compound offers electrophilic reactivity, distinct from the propargyloxy group in 2-methyl-3-(prop-2-yn-1-yloxy)quinoline, which undergoes alkyne-specific reactions .
- Positional Effects : Substitution at position 4 (e.g., chloroquine’s piperazine) is common for antimalarial activity, while position 3 substitutions (as in the target compound) are less explored but may influence steric interactions .
Table 2: Bioactivity Comparison
Key Findings :
- Epoxide vs. Piperazine : Chloroquine’s piperazine enhances solubility and lysosomal accumulation, whereas the oxirane in the target compound may enable irreversible target engagement, akin to covalent kinase inhibitors .
- Antimicrobial Potential: The dimethoxyphenyl substituent in ’s compound suggests enhanced lipophilicity and membrane penetration compared to the target compound’s polar epoxide .
Insights :
- Epoxidation Efficiency : The target compound’s synthesis requires precise control of epoxidation conditions to avoid ring-opening side reactions, unlike the straightforward propargylation in .
- Scalability : One-pot strategies () offer advantages for bulk synthesis compared to multi-step epoxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
